molecular formula C8H7ClN2O4 B019035 N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide CAS No. 156016-33-0

N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide

Cat. No. B019035
M. Wt: 230.6 g/mol
InChI Key: RSCLKRDPCPYTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide often involves catalytic systems or reactions that can selectively produce target molecules in a one-pot process. For example, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been shown to selectively produce N-(4-hydroxyphenyl)acetamide under certain conditions, highlighting the importance of catalyst selection and reaction conditions in achieving high selectivity and yield for desired acetamide compounds (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of related acetamide compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, has been analyzed through crystallographic studies. These analyses reveal the conformation of bonds and the geometric parameters, providing insights into the structural characteristics that may influence the chemical behavior of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactions involving N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide derivatives can be complex and varied. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol demonstrates the potential for nitration and alkylation reactions to modify the structure and properties of acetamide compounds (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide and its derivatives can be inferred from studies on similar compounds. Crystal and molecular structure analyses contribute to understanding the solid-state properties, including the supramolecular architectures and hydrogen bonding patterns, which are crucial for the material's physical characteristics (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).

Chemical Properties Analysis

The chemical properties of acetamide derivatives are often studied through their reactions and the resulting products. For example, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which share structural similarities with N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide, have been explored for their potential biological activities and mechanisms of action (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).

Scientific Research Applications

Antimalarial Activity

N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide and related compounds have shown significant potential in antimalarial activity. A study by Werbel et al. (1986) involved the synthesis of a series of related compounds and found them to exhibit high activity against Plasmodium berghei in mice, suggesting their potential for clinical trials in humans (Werbel et al., 1986).

Bioactive Nitrosylated and Nitrated Derivatives

Research by Girel et al. (2022) explored the bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamides. They found these compounds to have significant bioactivity, influencing the expression profile of genes in Arabidopsis thaliana, indicating their relevance in biological systems (Girel et al., 2022).

Applications in Polymer Synthesis

Begunov and Valyaeva (2015) demonstrated the use of N-(4,5-dichloro-2-nitrophenyl)acetamide in synthesizing new AB-type monomers for polybenzimidazoles, highlighting its application in the field of polymer chemistry (Begunov & Valyaeva, 2015).

Crystallography and Molecular Structure Analysis

Studies like those by Gowda et al. (2007, 2008) and Mahalakshmi et al. (2002) provide insights into the molecular and crystal structures of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide derivatives, which are essential for understanding their physical and chemical properties (Gowda et al., 2007), (Gowda et al., 2008), (Mahalakshmi et al., 2002).

Hydrogen Bond Studies

Mirzaei et al. (2010) conducted a study on hydrogen bond properties in derivatives of acetamide, which included N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide. Their research provides insights into the behavior of peptide groups in contributing to hydrogen bond interactions (Mirzaei et al., 2010).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) synthesized 2-(Substituted phenoxy) Acetamide derivatives, assessing their potential as anticancer, anti-inflammatory, and analgesic agents. This research highlights the broad spectrum of biological activities associated with acetamide derivatives (Rani et al., 2014).

Environmental Applications

Studies like those by Pignatello and Sun (1995) and Coleman et al. (2000) indicate the relevance of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide derivatives in environmental applications, such as in the degradation and metabolism of environmental contaminants (Pignatello & Sun, 1995), (Coleman et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-hydroxy-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-4(12)10-6-2-5(9)3-7(8(6)13)11(14)15/h2-3,13H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLKRDPCPYTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622856
Record name N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide

CAS RN

156016-33-0
Record name N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

224.5 g of sulphuric acid (50% w/w) was dissolved in 300 ml of water and cooled to 25° C. while stirring under a mild nitrogen purge. 185.1 g (1 mole) of N-(5-chloro-2-hydroxyphenyl)acetamide prepared according to Example 1a was added to the diluted sulphuric acid and mixed intensively. 4 ml of nitric acid 65% w/w was added to the foam formed on top of the reaction mixture at low stirring speed. The stirring speed was increased and 75 ml of nitric acid 65% w/w was added in 45 minutes, while maintaining the temperature between 23 and 26° C. The mixture was stirred vigorously for an additional 1 hour at 23-26° C. Then the mixture was cooled to 0-5° C. and vigorously stirred at this temperature for 1 hour. The solid was filtered off quickly, washed three times with 300 ml of cold water, sucked for at least 30 minutes and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry.
Quantity
224.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
185.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Under ice cooling, a solution of 2-acetamino-4-chlorophenol (1.0 g, 5.4 mmol) in acetic anhydride (90 mL) was added with 70% nitric acid (0.38 mL, d=1.42) with stirring. After stirring for 2 hours, the mixture was added with water (100 mL), and the mixture was further stirred for 1 hour. The mixture was extracted by adding diethyl ether, and washed twice with water. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The resultant mixture was purified by silica gel column chromatography (ethyl acetate:n-hexane=5:1 v/v) to obtain the title compound (0.38 g, 31%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.